2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, typically using methoxyphenyl halides.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Allyl bromide, methoxyphenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as cytochrome P450 enzymes or cell surface receptors.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-hydroxy-2-methoxyphenyl benzoate
Uniqueness
2-((4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its triazole ring, allyl group, and methoxyphenyl group collectively contribute to its versatility and wide range of applications.
Properties
CAS No. |
618441-12-6 |
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Molecular Formula |
C20H20N4O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H20N4O2S/c1-3-13-24-19(16-11-7-8-12-17(16)26-2)22-23-20(24)27-14-18(25)21-15-9-5-4-6-10-15/h3-12H,1,13-14H2,2H3,(H,21,25) |
InChI Key |
CEFZUADETJJOMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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